molecular formula C10H10ClN3O B14907416 2-[(4-Chlorophthalazin-1-yl)amino]ethanol

2-[(4-Chlorophthalazin-1-yl)amino]ethanol

Cat. No.: B14907416
M. Wt: 223.66 g/mol
InChI Key: SUFLGMCESMROMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophthalazin-1-yl)amino]ethanol is a chemical compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chlorophthalazinyl group in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[(4-Chlorophthalazin-1-yl)amino]ethanol typically involves the reaction of 4-chlorophthalazin-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-[(4-Chlorophthalazin-1-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophthalazinyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophthalazin-1-yl)amino]ethanol involves its interaction with molecular targets such as VEGFR-2. By binding to the active site of VEGFR-2, the compound inhibits its activity, thereby blocking the signaling pathways involved in angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Chlorophthalazin-1-yl)amino]ethanol include other phthalazine derivatives such as:

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

2-[(4-chlorophthalazin-1-yl)amino]ethanol

InChI

InChI=1S/C10H10ClN3O/c11-9-7-3-1-2-4-8(7)10(14-13-9)12-5-6-15/h1-4,15H,5-6H2,(H,12,14)

InChI Key

SUFLGMCESMROMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.